N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is a useful research compound. Its molecular formula is C16H14ClNO4 and its molecular weight is 319.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
It is known to interact with its target, the inducible nitric oxide synthase, and influence its activity . This interaction leads to changes in the production of nitric oxide, which can have various downstream effects .
Biochemical Pathways
Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its influence on nitric oxide production. By modulating the activity of Nitric oxide synthase, inducible, it can affect the levels of nitric oxide in the body, which can have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target . .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-4-2-1-3-12(13)16(19)18-7-8-20-11-5-6-14-15(9-11)22-10-21-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRMXEZTYAXLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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